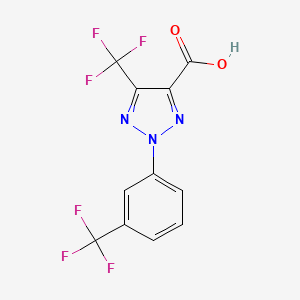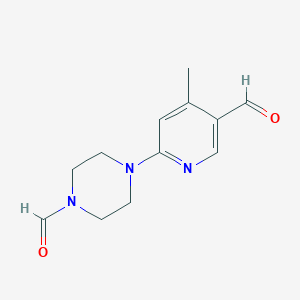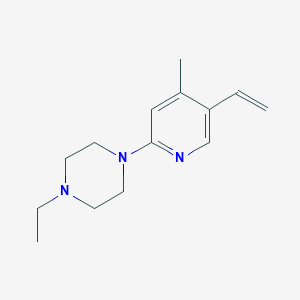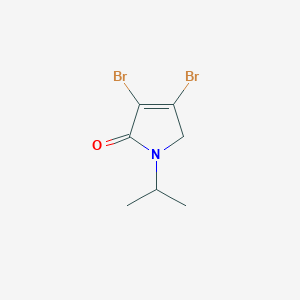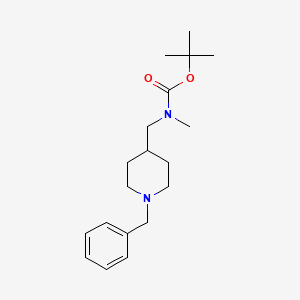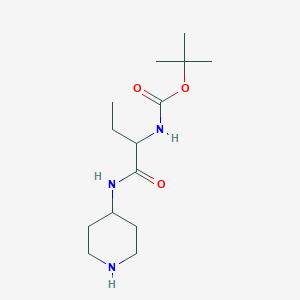
7-Bromo-1-propylindolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Bromo-1-propylindolin-2-one is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of a bromine atom attached to the seventh position of the indole ring, with a propyl group at the first position and a ketone group at the second position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-propylindolin-2-one typically involves the bromination of 1-propylindolin-2-one. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide in the presence of a suitable solvent like dichloromethane. The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-bromination.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The bromination reaction is followed by purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-1-propylindolin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: The ketone group can be reduced to form alcohol derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents like dimethylformamide or dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used in anhydrous solvents.
Major Products Formed:
Substitution Reactions: Formation of substituted indolin-2-one derivatives.
Oxidation Reactions: Formation of oxo-indolin-2-one derivatives.
Reduction Reactions: Formation of alcohol derivatives.
Scientific Research Applications
7-Bromo-1-propylindolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Used in the development of new materials and as a reference standard in pharmaceutical testing.
Mechanism of Action
The mechanism of action of 7-Bromo-1-propylindolin-2-one involves its interaction with specific molecular targets. The compound can bind to various receptors and enzymes, modulating their activity. The bromine atom and the ketone group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific biological context and the type of activity being studied.
Comparison with Similar Compounds
1-Propylindolin-2-one: Lacks the bromine atom, resulting in different chemical reactivity and biological activity.
7-Chloro-1-propylindolin-2-one: Similar structure but with a chlorine atom instead of bromine, leading to different properties.
7-Bromo-1-methylindolin-2-one: Similar structure but with a methyl group instead of a propyl group, affecting its chemical and biological behavior.
Uniqueness: 7-Bromo-1-propylindolin-2-one is unique due to the presence of the bromine atom at the seventh position, which significantly influences its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for various research applications and the development of new therapeutic agents .
Properties
Molecular Formula |
C11H12BrNO |
|---|---|
Molecular Weight |
254.12 g/mol |
IUPAC Name |
7-bromo-1-propyl-3H-indol-2-one |
InChI |
InChI=1S/C11H12BrNO/c1-2-6-13-10(14)7-8-4-3-5-9(12)11(8)13/h3-5H,2,6-7H2,1H3 |
InChI Key |
HTAKDGANCXIWMJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=O)CC2=C1C(=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


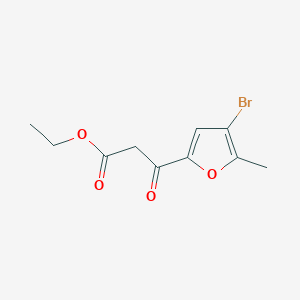


![2-{4-[(Benzyl-methyl-amino)-methyl]-piperidin-1-yl}-ethylamine](/img/structure/B11795056.png)
